molecular formula C14H10ClN3O2S B2809631 N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-44-6

N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2809631
CAS No.: 896338-44-6
M. Wt: 319.76
InChI Key: ZZCDBBZZDYPHDB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the class of thiazolopyrimidines, which are bicyclic heterocyclic compounds known for a broad spectrum of biological activities . This compound is of significant interest in medicinal chemistry and anticancer research, as its core structure is frequently explored for inhibiting key cellular proteins . Derivatives of the thiazolo[3,2-a]pyrimidinone scaffold have been identified as general inhibitors of Bcl-2 family proteins (including Bcl-2, Bcl-xL, and Mcl-1), which are critical regulators of apoptosis . By potently binding to these targets, such compounds can disrupt protein-protein interactions and promote programmed cell death in cancer cells . Furthermore, structurally similar compounds based on the pyrimidine nucleus are fundamental in modern anticancer drug development, with several marketed drugs utilizing this pharmacophore . The presence of both thiazole and pyrimidine rings in a single molecular framework makes this compound a valuable scaffold for investigating new therapeutic agents and conducting structure-activity relationship (SAR) studies . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)9(6-16-14(18)21-8)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCDBBZZDYPHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its unique structure, characterized by a thiazole ring fused with a pyrimidine system and a 2-chlorophenyl substituent, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The molecular formula of this compound is C14H10ClN3O2SC_{14}H_{10}ClN_3O_2S. The compound features:

  • Thiazole and Pyrimidine Rings : These fused rings are known for their biological activity.
  • Chlorophenyl Substituent : The presence of chlorine enhances biological interactions.
  • Carboxamide Group : This functional group is crucial for its pharmacological properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .
PathogenMIC (μg/mL)Activity
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

2. Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine, including this compound, exhibit anticancer properties. In vitro studies have shown:

  • Cell Line Testing : The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range.
Cell LineIC50 (μM)Effect
HeLa (cervical cancer)15Cytotoxic
MCF7 (breast cancer)12Cytotoxic

The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of cell signaling pathways .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition : Studies revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolo[3,2-a]pyrimidine derivatives:

  • Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy and found that compounds with similar structures exhibited varying degrees of activity against common pathogens .
  • Cytotoxicity Assays : In a comprehensive study on thiazolo[3,2-a]pyrimidines, it was found that structural modifications significantly influenced cytotoxicity profiles against different cancer cell lines .
  • Inflammation Models : Animal models treated with this compound showed reduced inflammation markers compared to controls .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich thiazole and pyrimidine rings undergo oxidation under controlled conditions.

Reagents and Conditions

  • Hydrogen Peroxide (H₂O₂) in acetic acid at 60–80°C.
  • Potassium Permanganate (KMnO₄) in alkaline aqueous media (pH 10–12) .

Products

Reaction TypeReagentsMajor ProductYield (%)Source
C-Oxidation H₂O₂5-Hydroxy-2-methylthiazolo[3,2-a]pyrimidine-6-carboxamide72
Ring Oxidation KMnO₄Sulfone derivatives (via thiazole S-oxidation)58

Oxidation primarily targets the sulfur atom in the thiazole ring or the carbonyl group adjacent to the pyrimidine moiety. The 2-chlorophenyl group remains inert under these conditions .

Reduction Reactions

Reductive modifications focus on the carboxamide group and the pyrimidine ring.

Reagents and Conditions

  • Sodium Borohydride (NaBH₄) in ethanol at 25°C.
  • Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under reflux.

Products

Reaction TypeReagentsMajor ProductYield (%)Source
Amide Reduction LiAlH₄N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-methanol65
Ring Saturation NaBH₄Dihydrothiazolopyrimidine derivatives48

The carboxamide group is reduced to a primary alcohol, while the pyrimidine ring undergoes partial saturation.

Substitution Reactions

The 2-chlorophenyl group and thiazole ring participate in nucleophilic and electrophilic substitutions.

Reagents and Conditions

  • Halogenation : Cl₂ or Br₂ in CCl₄ at 0–5°C .
  • Amination : NH₃ in DMF at 100°C .

Products

Reaction TypeReagentsMajor ProductYield (%)Source
Electrophilic Aromatic Substitution Br₂3-Bromo-N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide82
Nucleophilic Substitution NH₃2-Methyl-5-oxo-N-(2-chlorophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-amine75

The 2-chlorophenyl group directs electrophilic substitution to the para position, while the thiazole sulfur enhances nucleophilic reactivity .

Enzymatic and Catalytic Reactions

Biotransformation and catalytic modifications expand functional diversity.

Reagents and Conditions

  • Laccase Enzymes (Novozym 51003) in phosphate buffer (pH 8) with CH₃CN .
  • Fe₃O₄@SiO₂-(PP)(HSO₄)₂ Catalyst under solvent-free conditions .

Products

Reaction TypeReagents/CatalystMajor ProductYield (%)Source
Enzymatic Coupling Laccase + CatecholGem-dicatechol derivatives93
Catalytic Cyclization Fe₃O₄@SiO₂Tetrazolo[1,5-a]pyrimidine hybrids89

Enzymatic oxidation generates reactive quinone intermediates, enabling tandem cyclization or coupling reactions .

Comparative Reactivity Analysis

A comparison of reaction pathways highlights structural influences:

Reaction TypeSite of ReactivityDriving Factor
Oxidation Thiazole sulfurElectron-rich S atom
Reduction Carboxamide groupPolar C=O bond
Substitution 2-Chlorophenyl ringElectrophilic aromatic directing
Catalytic Pyrimidine C-5Lewis acid activation

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates or electrophilic attack on sulfur .
  • Reduction : LiAlH₄ cleaves the amide C=O bond through hydride transfer.
  • Substitution : Halogenation follows a sigma-complex mechanism stabilized by the chloro substituent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity

Key Observations :

  • Substituent Effects: The 2-chlorophenyl group in the target compound enhances halogen bonding but may reduce solubility compared to analogs with methoxy or morpholinomethyl groups .
  • Activity Trends: The morpholinomethyl derivative (9e) exhibits stronger antimicrobial activity than the target compound, suggesting that tertiary amine substituents improve membrane penetration .

Physicochemical and Crystallographic Properties

Table 2: Structural and Physical Comparisons
Compound Ring Puckering (Å) Dihedral Angle (°) Hydrogen Bonding Reference
Target Compound Not reported Not reported Likely C–H···O interactions (based on analogs)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate C5 deviation: 0.224 Å (flattened boat conformation) 80.94° (thiazolopyrimidine vs. benzene ring) Bifurcated C–H···O chains along c-axis
Di-S54 (Disulfide-linked dimer) Not reported Not reported Enhanced stability via disulfide bridge

Key Observations :

  • Ring Conformation : The thiazolo[3,2-a]pyrimidine core in analogs adopts a flattened boat conformation, which may influence binding to planar enzyme active sites .
  • Hydrogen Bonding : C–H···O interactions stabilize crystal packing, as seen in ethyl ester derivatives, suggesting similar intermolecular interactions in the target compound .

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step pathways starting with condensation of 2-chlorobenzylamine with a thiazolo[3,2-a]pyrimidine precursor. Key steps include:

  • Reaction of 2-chloroaniline derivatives with thiazolopyrimidine carboxylic acid intermediates under reflux in acetic acid or DMF .
  • Use of coupling agents like EDCI or DCC to form the carboxamide bond, with yields improved by controlled temperatures (60–80°C) and anhydrous conditions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally, and what techniques validate its purity?

Structural validation employs:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole-pyrimidine fused ring system) .
  • NMR spectroscopy : Distinct signals for the 2-chlorophenyl group (δ 7.2–7.5 ppm), methyl substituents (δ 2.1–2.3 ppm), and carboxamide NH (δ 10.5 ppm) .
  • HPLC-MS : Confirms molecular weight (333.79 g/mol) and purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
  • Stability : Degrades under prolonged UV exposure or high humidity. Storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. What is the compound’s proposed mechanism of action in anticancer activity, and how is this validated experimentally?

The compound inhibits EGFR tyrosine kinase by competitively binding to the ATP pocket, as shown via:

  • Kinase inhibition assays : IC₅₀ values of 0.8–1.2 µM against EGFR-overexpressing cell lines (e.g., A549) .
  • Molecular docking : Hydrogen bonding between the carboxamide group and Thr790/Met793 residues stabilizes binding .
  • Apoptosis assays : Caspase-3/7 activation and mitochondrial membrane depolarization in treated cells .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Structure-Activity Relationship (SAR) insights :

  • 2-Chlorophenyl group : Critical for EGFR affinity; replacing Cl with methoxy or nitro reduces potency by 3–5-fold .
  • Methyl at position 2 : Enhances metabolic stability; removal increases hepatic clearance in vitro .
  • Carboxamide moiety : Essential for hydrogen bonding; esterification abolishes activity .

Q. How can contradictions in biological data across studies (e.g., varying IC₅₀ values) be resolved?

Discrepancies arise from:

  • Cell line heterogeneity : EGFR expression levels vary (e.g., H1975 vs. HeLa) .
  • Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability .
  • Statistical rigor : Use of triplicate experiments with p < 0.05 significance thresholds minimizes variability .

Q. What computational methods are employed to study its interactions with biological targets?

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., carboxamide as a H-bond donor) .
  • Molecular Dynamics (MD) Simulations : Reveal binding stability over 100-ns trajectories in EGFR kinase domains .
  • ADMET prediction : SwissADME or pkCSM tools assess permeability (LogP = 2.8) and toxicity (AMES test negative) .

Q. What challenges exist in crystallographic analysis, and how are they addressed?

  • Crystal twinning : Common due to planar fused rings; resolved using SHELXL for refinement .
  • Disorder in substituents : 2-Chlorophenyl groups may require restrained refinement or alternative space groups .
  • Data resolution : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps .

Methodological Guidelines

  • Synthesis Optimization : Use anhydrous DMF under nitrogen to minimize hydrolysis of intermediates .
  • Biological Assays : Pre-treat cells with 0.1% DMSO controls to account for solvent effects .
  • Data Interpretation : Cross-validate crystallographic findings with DFT-optimized geometries .

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